molecular formula C10H12N2O2 B12866687 ((1R)-1-Amino-3-azabicyclo[3.1.0]hexan-3-yl)(furan-2-yl)methanone

((1R)-1-Amino-3-azabicyclo[3.1.0]hexan-3-yl)(furan-2-yl)methanone

Cat. No.: B12866687
M. Wt: 192.21 g/mol
InChI Key: IHWUOFILXCXWTK-MHPPCMCBSA-N
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Description

((1R)-1-Amino-3-azabicyclo[3.1.0]hexan-3-yl)(furan-2-yl)methanone: is a complex organic compound with a fascinating structure. Let’s break it down:

  • The 1R configuration indicates that the chiral center has a right-handed orientation.
  • The compound consists of a bicyclic framework, specifically a 3-azabicyclo[3.1.0]hexane core. This means it contains a six-membered ring with a nitrogen atom bridging two carbons.
  • Attached to this bicyclic core, we find a furan-2-yl group, which is a five-membered ring containing an oxygen atom.

Preparation Methods

Synthetic Routes:: The synthesis of this compound involves intricate steps. One notable approach is the (3 + 2) annulation of cyclopropenes with cyclopropylanilines . This reaction forms the bicyclic system while introducing the necessary functional groups.

Reaction Conditions:: The specific reaction conditions depend on the chosen synthetic route. the use of strong bases, Lewis acids, and controlled temperatures is common.

Chemical Reactions Analysis

Reactions::

    Oxidation: The furan ring can undergo oxidation, leading to various functionalized derivatives.

    Reduction: Reduction of the carbonyl group could yield the corresponding alcohol.

    Substitution: The amino group may participate in substitution reactions.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄).

    Substitution: Various nucleophiles (e.g., amines, alkoxides).

Major Products:: The major products depend on the specific reaction and conditions applied.

Scientific Research Applications

This compound finds applications across several fields:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in drug discovery due to its unique structure.

    Medicine: Investigated for pharmacological properties.

    Industry: May serve as a precursor for specialized materials.

Mechanism of Action

The exact mechanism remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

While detailed comparisons are scarce, we can highlight its uniqueness within the bicyclic family. Similar compounds include other azabicyclohexanes and furan-containing molecules.

Properties

Molecular Formula

C10H12N2O2

Molecular Weight

192.21 g/mol

IUPAC Name

[(1R)-1-amino-3-azabicyclo[3.1.0]hexan-3-yl]-(furan-2-yl)methanone

InChI

InChI=1S/C10H12N2O2/c11-10-4-7(10)5-12(6-10)9(13)8-2-1-3-14-8/h1-3,7H,4-6,11H2/t7?,10-/m0/s1

InChI Key

IHWUOFILXCXWTK-MHPPCMCBSA-N

Isomeric SMILES

C1C2[C@]1(CN(C2)C(=O)C3=CC=CO3)N

Canonical SMILES

C1C2C1(CN(C2)C(=O)C3=CC=CO3)N

Origin of Product

United States

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